

Spectroscopic and Spectrometric Analysis of (Biphenyl-2-yloxy)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Biphenyl-2-yloxy)-acetic acid

Cat. No.: B1346131

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for **(Biphenyl-2-yloxy)-acetic acid** (CAS Number: 5348-75-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, expected characteristic Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines comprehensive, standardized experimental protocols for the acquisition of such data, intended to guide researchers in their own analytical work.

Core Spectroscopic and Spectrometric Data

The following tables summarize the predicted and expected spectroscopic and spectrometric data for **(Biphenyl-2-yloxy)-acetic acid**.

Table 1: Predicted ^1H NMR Data

Predicted for a solution in CDCl_3 at 400 MHz.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.5 - 12.0	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
~7.5 - 7.6	Multiplet	2H	Aromatic protons
~7.3 - 7.45	Multiplet	5H	Aromatic protons
~7.0 - 7.1	Multiplet	2H	Aromatic protons
4.68	Singlet	2H	Methylene protons (-O-CH ₂ -)

Table 2: Predicted ¹³C NMR Data

Predicted for a solution in CDCl₃ at 100 MHz.

Chemical Shift (ppm)	Assignment
~173.0	Carboxylic acid carbon (-COOH)
~155.0	Aromatic carbon (-O-Ar)
~138.0	Aromatic carbon (quaternary)
~132.0	Aromatic carbon (quaternary)
~131.0	Aromatic carbon
~129.5	Aromatic carbon
~128.0	Aromatic carbon
~127.5	Aromatic carbon
~123.0	Aromatic carbon
~115.0	Aromatic carbon
~65.0	Methylene carbon (-O-CH ₂ -)

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic acid) [1]
3100 - 3000	Medium	C-H stretch (Aromatic)[2]
2960 - 2850	Medium	C-H stretch (Aliphatic)
1760 - 1690	Strong	C=O stretch (Carboxylic acid) [1]
1600 - 1450	Medium to Strong	C=C stretch (Aromatic rings)[3]
1320 - 1210	Strong	C-O stretch (Carboxylic acid and Ether)[1]
1250 - 1000	Strong	C-O stretch (Aryl ether)
950 - 910	Medium, Broad	O-H bend (Carboxylic acid)[1]

Table 4: Expected Mass Spectrometry Fragmentation

Based on Electron Ionization (EI) Mass Spectrometry.

m/z	Ion	Comments
228	$[\text{C}_{14}\text{H}_{12}\text{O}_3]^{+\bullet}$	Molecular ion ($\text{M}^{+\bullet}$)
183	$[\text{C}_{12}\text{H}_9\text{O}]^+$	Loss of -COOH (mass 45)[4][5]
169	$[\text{C}_{12}\text{H}_9\text{O}]^+$	Loss of - CH_2COOH (mass 59)
152	$[\text{C}_{12}\text{H}_8]^{+\bullet}$	Loss of H_2O from the fragment at m/z 170
115	$[\text{C}_9\text{H}_7]^+$	Further fragmentation of the biphenyl core
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation
45	$[\text{COOH}]^+$	Carboxyl fragment[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

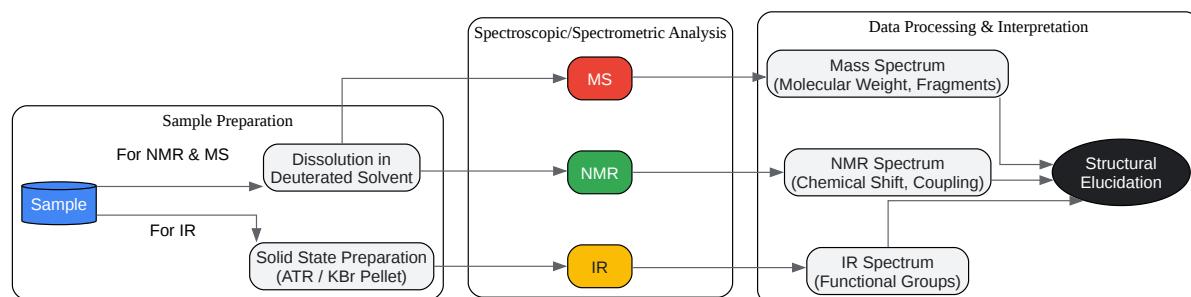
- Sample Preparation:
 - Weigh approximately 5-10 mg of solid **(Biphenyl-2-yloxy)-acetic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR.[7]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.[7]
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[7]
 - If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).[7]
- Instrument Parameters (Example for a 400 MHz Spectrometer):

- ¹H NMR:
 - Observe frequency: 400 MHz
 - Pulse width: ~10 µs (90° pulse)
 - Acquisition time: 3-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 16-64
 - Temperature: 298 K
- ¹³C NMR:
 - Observe frequency: 100 MHz
 - Pulse width: ~12 µs (90° pulse)
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
 - Proton decoupling: Broadband decoupling (e.g., WALTZ-16)
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ¹H NMR spectrum.

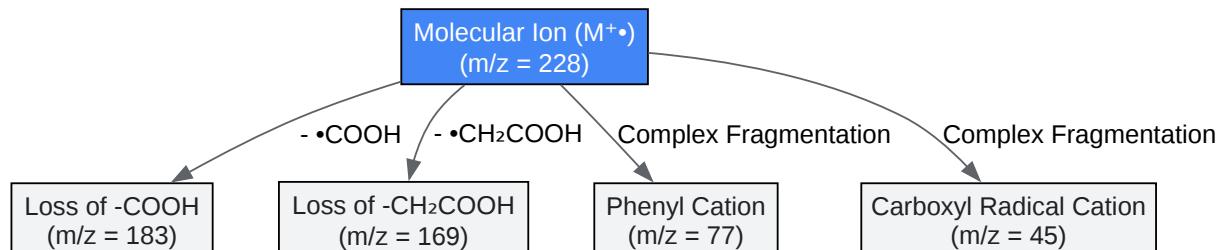
Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a few milligrams of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]
 - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[8]
- Instrument Parameters (FTIR):
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
 - A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)


- Sample Preparation:
 - Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[9]
 - The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography

(GC-MS) if further separation is required.[10]


- Instrument Parameters (Example for ESI-LC-MS):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Scan Range: m/z 50-500
 - Capillary Voltage: 3-4 kV
 - Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
- Data Analysis:
 - Identify the molecular ion peak $[M-H]^-$ in negative mode or $[M+H]^+$ in positive mode.
 - Analyze the fragmentation pattern to elucidate the structure.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic and spectrometric analysis of a solid organic compound.

[Click to download full resolution via product page](#)

Caption: Simplified expected fragmentation pathway of **(Biphenyl-2-yloxy)-acetic acid** in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 10. organomation.com [organomation.com]
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of (Biphenyl-2-yloxy)-acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346131#spectroscopic-data-nmr-ir-ms-of-biphenyl-2-yloxy-acetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com